![molecular formula C16H13ClN2O3S2 B2662142 (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164490-38-3](/img/structure/B2662142.png)

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

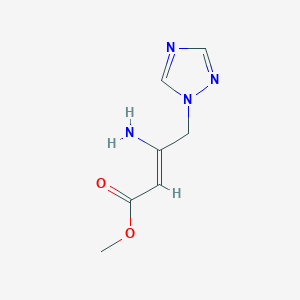

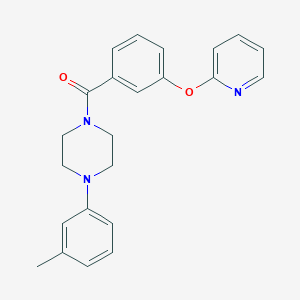

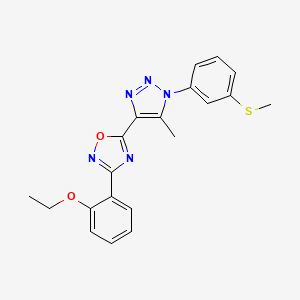

The compound is a derivative of 5-chlorothiophene-2-carboxylic acid , which is a chlorinated thiophene carboxylic acid. Thiophenes are sulfur-containing analogs of benzene and are often used in pharmaceuticals and materials science.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiophene ring, the imino group, and the ester group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the ester could undergo hydrolysis, and the imino group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

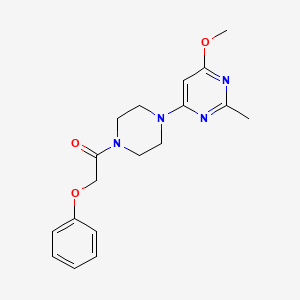

Synthesis and Catalytic Applications

N-heterocyclic Carbenes in Transesterification/Acylation Reactions N-heterocyclic carbenes, including structures related to the specified chemical, have shown efficiency as catalysts in transesterification between esters and alcohols, facilitating acylation of alcohols with vinyl acetate at low catalyst loadings and room temperature conditions. This process allows for the formation of esters in very short reaction times, highlighting the chemical's potential in organic synthesis and catalysis (Grasa, Kissling, & Nolan, 2002).

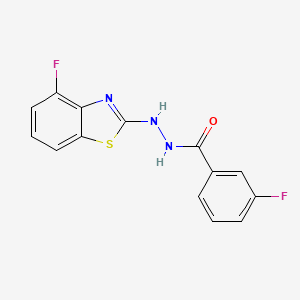

Antimicrobial Activities

Benzothiazole-imino-benzoic Acid Ligands and Their Metal Complexes Benzothiazole-imino-benzoic acid ligands derived from a structure closely related to the query molecule have been synthesized and assessed for antimicrobial activities. Their complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) displayed potent activity against bacterial strains causing infections in various parts of the human body. This research opens avenues for the use of such molecules in developing new antimicrobial agents (Mishra et al., 2019).

Anticancer Potential

Aldose Reductase Inhibitors A study on iminothiazolidin-4-one acetate derivatives, which share structural features with the specified chemical, revealed their potential as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The compounds exhibited high inhibitory potency, suggesting their use in developing novel therapeutic agents for treating diabetic complications (Ali et al., 2012).

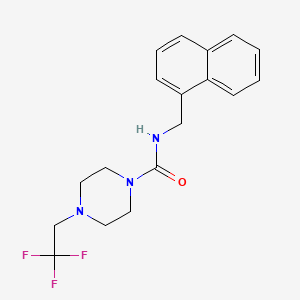

Synthesis and Antihypertensive Activity

Thiazolidinone Derivatives as α-Blocking Agents Research into thiazolidinone derivatives, similar to the query compound, has demonstrated their potential as antihypertensive α-blocking agents. These compounds have been synthesized and evaluated pharmacologically, revealing good activity and low toxicity, making them promising candidates for antihypertensive drug development (Abdel-Wahab et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c1-9-3-4-10-12(7-9)24-16(19(10)8-14(20)22-2)18-15(21)11-5-6-13(17)23-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQDQLMXRCEKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2662061.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2662062.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2662075.png)

![1-(4-Ethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2662077.png)